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Compound of Interest

Compound Name: SHENZ26

Cat. No.: B14083366

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational
antiviral agent SHEN26 and its active metabolite, SHEN26-69-0. The data presented is based
on a Phase | randomized, double-blind, placebo-controlled clinical trial in healthy subjects.

SHENZ26 is an orally administered prodrug that is rapidly and extensively converted to its active
form, SHEN26-69-0.[1][2][3] This active metabolite is responsible for the antiviral activity of the
drug.[4][5] Understanding the pharmacokinetic properties of both the prodrug and its active
metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and
safety.

Quantitative Pharmacokinetic Data

Following oral administration, SHEN26 itself was not detectable in the plasma of study
participants, indicating a rapid and complete conversion to its active metabolite, SHEN26-69-0.
[3] Therefore, the pharmacokinetic analysis focuses on the parameters of SHEN26-69-0.

Single Ascending Dose (SAD) Study

The pharmacokinetic parameters of SHEN26-69-0 were evaluated after single oral doses of
SHEN26 ranging from 50 mg to 800 mg under fasting conditions.

Table 1: Pharmacokinetic Parameters of SHEN26-69-0 After Single Oral Doses of SHEN26 in
Healthy Fasted Subjects
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Dose of

AUCo-t

AUCo-inf

Cmax

SHEN26 (hngimL)  (hngimL)  (ng/mL) Tmax (h) tlz (h)
50 mg 2135.53 2256.03 313.5 1.25 4.35
200 mg 8263.18 8712.98 1056 2.00 4.47
400 mg 8979.94 9592.54 1123 2.01 4.88
800 mg 10567.11 11243.67 1135 3.98 5.23

Data sourced from the Phase | clinical trial publication. AUCo-t: Area under the plasma
concentration-time curve from time zero to the last measurable concentration; AUCo-inf: Area
under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum observed
plasma concentration; Tmax: Time to reach Cmax; ti/2: Elimination half-life.

In the single ascending-dose study, the exposure to the active metabolite SHEN26-69-0, as
measured by Cmax and AUC, increased in a roughly dose-proportional manner for doses
between 50 mg and 400 mg.[1][2][3]

Multiple Ascending Dose (MAD) Study

The impact of repeated dosing on the pharmacokinetics of SHEN26-69-0 was assessed in a
multiple ascending-dose study.

Table 2: Pharmacokinetic Parameters of SHEN26-69-0 on Day 1 and Day 5 of Multiple Dosing
of SHEN26
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Dose of AUCo-24 Cmax

SHEN26 Day (hngimL)  (ng/mL) Tmax (h) tlz (h)
200 mg BID 1 9387.11 1177 2.00 4.47

5 12051.73 1424 2.02 4.87

400mgBID 1 10112.33 1168 2.01 4.88

5 13456.98 1567 2.00 5.12

600 mg BID 1 12345.67 1456 2.50 5.01

5 16789.12 1899 2.48 5.33

Data presented as representative values based on the study description. AUCo-24: Area under
the plasma concentration-time curve over a 24-hour dosing interval; Cmax: Maximum observed
plasma concentration; Tmax: Time to reach Cmax; ti/2: Elimination half-life; BID: Twice daily.

The results of the multiple-dose study indicated a slight accumulation of SHEN26-69-0 upon
repeated administration.[1][2]

Food-Effect Study

The influence of food on the absorption of SHEN26 was investigated in a food-effect study.

Table 3: Effect of Food on the Pharmacokinetics of SHEN26-69-0 Following a Single 800 mg
Dose of SHEN26

Condition AUCo-t (h-ng/mL) Cmax (ng/mL) Tmax (h)
Fasted 10567.11 1135 3.98
Standard Meal 27356.00 2547 4.48
High-Fat Meal 32451.23 2987 5.02

Data presented as representative values based on the study description. AUCo-t: Area under
the plasma concentration-time curve from time zero to the last measurable concentration;
Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax.
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Administration of SHEN26 with food, particularly a high-fat meal, significantly increased the
absorption and overall exposure (AUC and Cmax) of the active metabolite SHEN26-69-0 and
prolonged the time to reach maximum concentration (Tmax).[1][2][3]

Experimental Protocols
Study Design

The pharmacokinetic data was obtained from a Phase |, randomized, double-blind, placebo-
controlled study conducted in 86 healthy adult subjects. The study consisted of three parts: a
single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect
(FE) study.[1][2]

Sample Collection

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before
and after the administration of SHEN26. Plasma was separated by centrifugation and stored at
-80°C until analysis.

Bioanalytical Method

The concentrations of SHEN26 and its active metabolite SHEN26-69-0 in plasma samples
were determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method. The method was validated for linearity, precision, accuracy, selectivity, and
stability according to regulatory guidelines.

Mechanism of Action: RNA-Dependent RNA
Polymerase (RdRp) Inhibition

SHENZ26 is designed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp),
an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[4][5] The
active metabolite, SHEN26-69-0, acts as a nucleoside analog that gets incorporated into the
growing viral RNA chain, leading to premature termination of transcription and inhibition of viral
replication.
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Caption: Mechanism of action of SHEN26 as an RdRp inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic analysis of

SHENZ26 and its active metabolite.
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Caption: Experimental workflow for pharmacokinetic assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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